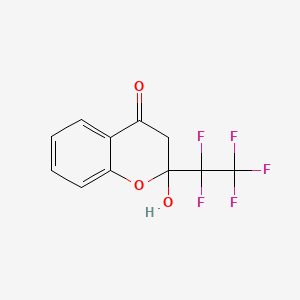![molecular formula C16H16BrClN2O2 B10796319 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Amidation: The brominated furan is reacted with 3-chloro-4-(piperidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution reactions: Formation of substituted furan derivatives.
Oxidation reactions: Formation of furanones.
Reduction reactions: Formation of tetrahydrofuran derivatives.
Coupling reactions: Formation of biaryl or aryl-alkyl derivatives.
科学的研究の応用
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
類似化合物との比較
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide derivative with similar structural features.
2-furanilides: A class of compounds containing a furan ring substituted at the 2-position with an anilide.
Uniqueness
5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c17-15-7-6-14(22-15)16(21)19-11-4-5-13(12(18)10-11)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXNAVZPFVCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)

![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)
![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796336.png)
